molecular formula C12H27Cl2NO3 B2709433 Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) CAS No. 1261238-19-0

Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)

Cat. No.: B2709433
CAS No.: 1261238-19-0
M. Wt: 304.25
InChI Key: VQNJTQZTUNYEPA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-(2-(2-(6-chlorohexyloxy)ethoxy)ethoxy)ethanol. Finally, the amination of this compound with ammonia or an amine, followed by treatment with hydrochloric acid, yields the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is widely used in scientific research, particularly in the field of targeted protein degradation. It serves as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the selective degradation of the target protein via the ubiquitin-proteasome system .

In addition to its use in PROTACs, this compound is also used in the synthesis of other complex molecules and as a reagent in various chemical reactions. Its unique structure allows for versatile applications in medicinal chemistry, drug discovery, and chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to form stable ternary complexes with E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26ClNO3.ClH/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14;/h1-12,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNJTQZTUNYEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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